CID 78060922

Description

No evidence directly describes the chemical structure, properties, or applications of CID 78060922. PubChem CIDs are unique numerical identifiers for chemical compounds in the PubChem database, but none of the provided sources explicitly reference this specific CID. For example:

Properties

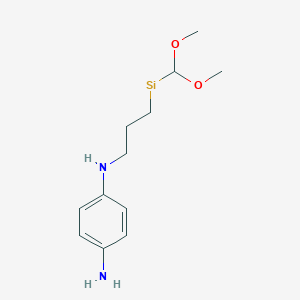

Molecular Formula |

C12H20N2O2Si |

|---|---|

Molecular Weight |

252.38 g/mol |

InChI |

InChI=1S/C12H20N2O2Si/c1-15-12(16-2)17-9-3-8-14-11-6-4-10(13)5-7-11/h4-7,12,14H,3,8-9,13H2,1-2H3 |

InChI Key |

ARNROOITNMAFNH-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)[Si]CCCNC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060922 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.

Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur.

Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:

Batch Processing: The reactions are carried out in large reactors, with careful monitoring of reaction conditions to ensure consistency.

Continuous Flow Processing: This method involves the continuous addition of reactants and removal of products, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 78060922 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 78060922 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins and other biomolecules.

Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.

Industry: this compound is used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of CID 78060922 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or other biomolecules, altering their function and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

(A) Structural and Functional Analogues

- compares substrates and inhibitors (e.g., taurocholic acid [CID 6675], irbesartan [CID 3749]) based on structural overlays and inhibitory activities .

- highlights structural analogues of CID 46907796 (e.g., ChEMBL 1724922 and ChEMBL 1711746) as Nrf2 inhibitors, emphasizing substituent variations impacting potency .

(B) Analytical Comparisons

- and discuss Collision-Induced Dissociation (CID), a mass spectrometry technique, to differentiate isomers (e.g., ginsenosides) or analyze protein ubiquitination .

- contrasts CID with Higher-energy Collision Dissociation (HCD), noting that HCD provides more stable fragmentation patterns for sulfonamides .

Limitations and Recommendations

The absence of data on CID 78060922 underscores the need to:

Consult updated PubChem entries or specialized databases (e.g., ChEMBL, DrugBank) for structural and bioactivity data.

Perform experimental analyses (e.g., LC-MS/MS with CID fragmentation) to characterize the compound and its analogues.

Explore computational tools (e.g., QSAR, molecular docking) to predict interactions and compare it with structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.